molecular formula C18H16O2 B14487757 3-(Phenanthren-9-YL)oxolan-3-OL CAS No. 64558-62-9

3-(Phenanthren-9-YL)oxolan-3-OL

Cat. No.: B14487757
CAS No.: 64558-62-9
M. Wt: 264.3 g/mol
InChI Key: OOZZWQULESDNOZ-UHFFFAOYSA-N
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Description

3-(Phenanthren-9-YL)oxolan-3-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to the phenanthrene moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenanthren-9-YL)oxolan-3-OL typically involves the reaction of phenanthrene with an appropriate oxolane derivative under specific conditions. One common method involves the use of a Grignard reagent, where phenanthrene is reacted with an oxolane derivative in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Phenanthren-9-YL)oxolan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Phenanthrenyl ketal and 9-fluorenones.

    Reduction: Various reduced derivatives of the oxolane ring.

    Substitution: Substituted phenanthrene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(Phenanthren-9-YL)oxolan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(Phenanthren-9-YL)oxolan-3-OL can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of phenanthrene and oxolane. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64558-62-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-phenanthren-9-yloxolan-3-ol

InChI

InChI=1S/C18H16O2/c19-18(9-10-20-12-18)17-11-13-5-1-2-6-14(13)15-7-3-4-8-16(15)17/h1-8,11,19H,9-10,12H2

InChI Key

OOZZWQULESDNOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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